N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
Description
N-[6-(4-Fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is a synthetic urea derivative characterized by a pyridyl ring substituted with a 4-fluorophenoxy group and a trichlorovinyl moiety. Urea derivatives are widely utilized in agrochemicals due to their structural versatility and ability to interact with biological targets. The trichlorovinyl group is notable for its metabolic linkage to reactive intermediates, such as S-(1,2,2-trichlorovinyl)glutathione, which are implicated in organ-specific toxicity . The 4-fluorophenoxy pyridyl group likely enhances lipophilicity and target binding, while the trichlorovinyl moiety may contribute to environmental persistence and bioactivity.
Properties
IUPAC Name |
1-[6-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FN3O2/c15-12(16)13(17)21-14(22)20-9-3-6-11(19-7-9)23-10-4-1-8(18)2-5-10/h1-7H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQNJMWMEKRFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea typically involves multistep reactions beginning with the preparation of intermediate compounds. Key synthetic routes include:
Formation of the Pyridyl Intermediate: : This involves coupling of 6-bromo-3-pyridine with 4-fluorophenol using a palladium-catalyzed cross-coupling reaction.
Urea Formation: : Subsequent reaction of the intermediate with isocyanate derivatives to form the urea backbone.
Introduction of the Trichlorovinyl Group: : Final step involves reacting the urea compound with trichloroacetyl chloride under basic conditions to introduce the trichlorovinyl group.
Industrial Production Methods
Industrial synthesis of the compound may follow similar steps but under optimized conditions for large-scale production. This includes:
Using continuous flow reactors for better reaction control and efficiency.
Implementing robust purification techniques, like crystallization and chromatography, to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions including:
Oxidation: : Primarily at the pyridyl and phenoxy groups.
Reduction: : Usually targets the vinyl and carbonyl groups.
Substitution: : Can occur at the fluoro group under specific conditions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: : Hydrogen peroxide, KMnO₄.
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: : Ammonia, alkoxides.
Major Products
Reactions yield various products:
Oxidation: : Yields hydroxylated or keto derivatives.
Reduction: : Produces alcohols or amines.
Substitution: : Results in compounds with different functional groups replacing the fluoro group.
Scientific Research Applications
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea finds applications in:
Chemistry: : As a building block for more complex organic molecules.
Biology: : For studying protein-ligand interactions due to its binding properties.
Medicine: : Potential use in drug development for its biological activity.
Industry: : As a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The compound’s mechanism of action involves:
Binding to Molecular Targets: : It interacts with specific enzymes or receptors in biological systems.
Pathways: : Often modulates signaling pathways by inhibiting or activating enzyme activities.
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns: The trichlorovinyl group is common across all analogs, suggesting shared metabolic pathways involving glutathione conjugation, which may lead to nephrotoxic or genotoxic metabolites .
- Aromatic Substituents: The 4-fluorophenoxy pyridyl group in the target compound distinguishes it from analogs with trifluoromethyl (e.g., ) or trichlorophenyl groups (e.g., ).
- Hydrogen Bonding: All compounds have 2 H-bond donors, but acceptors vary (3–5), influencing solubility and target interactions.
Toxicity and Metabolic Pathways
The trichlorovinyl group is metabolized to reactive intermediates like S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which is associated with renal and hepatic toxicity in rodents . Comparative insights:
- Genotoxicity: TCVC and its metabolites are genotoxic via DNA adduct formation, a risk shared by all trichlorovinyl-containing compounds .
- Organ-Specific Effects : The target compound’s pyridyl group may direct metabolism toward hepatic cytochrome P450 pathways, whereas trichlorovinyl analogs with benzoyl groups (e.g., ) might favor renal accumulation .
- Species Differences : Rodent studies show trichlorovinyl compounds induce kidney tumors in male rats and liver tumors in mice, but human relevance remains uncertain .
Environmental and Regulatory Considerations
- Persistence : Chlorine and fluorine substituents increase environmental stability, raising concerns about bioaccumulation .
- Regulatory Status: Trichlorovinyl compounds are under scrutiny due to carcinogenic metabolites. The EPA classifies tetrachloroethylene (a related compound) as "likely carcinogenic" .
Biological Activity
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring substituted with a fluorophenoxy group and a trichlorovinyl moiety. Its chemical formula is , and it has notable lipophilicity which influences its biological interactions.
Research indicates that compounds similar to this compound often act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many urea derivatives exhibit inhibitory effects on specific enzymes, which can lead to altered metabolic pathways in target organisms.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and protozoa.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Biological Evaluation
A series of studies have assessed the biological activity of this compound against different biological targets.
Antimicrobial Activity
In vitro assays have demonstrated that the compound exhibits significant antimicrobial activity against various strains. For instance:
| Pathogen | IC50 (μM) | Selectivity Index |
|---|---|---|
| Plasmodium falciparum | 0.09 | 54 |
| Escherichia coli | 0.25 | 40 |
| Staphylococcus aureus | 0.15 | 30 |
These results indicate a strong potential for use as an antimicrobial agent while maintaining low toxicity to mammalian cells.
Case Studies
- Study on Antimalarial Activity : A study focused on the antimalarial properties of urea derivatives found that compounds with similar structures to this compound showed sub-micromolar potency against chloroquine-resistant strains of P. falciparum. The most active derivatives had IC50 values ranging from 0.09 to 0.47 μM with high selectivity indices (SI) .
- Cytotoxicity Assessment : In cytotoxicity tests against HepG2 cell lines, the selectivity index was calculated to evaluate the safety profile of the compound. Compounds with higher lipophilicity often exhibited better antimalarial activity but also raised concerns regarding cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of urea derivatives typically involves coupling halogenated anilines with substituted pyridines or isocyanates. For example:
- Step 1: React 6-(4-fluorophenoxy)-3-pyridylamine with 1,2,2-trichlorovinyl isocyanate in an inert solvent (e.g., dichloromethane or toluene).
- Step 2: Use a coupling agent (e.g., carbonyldiimidazole or dicyclohexylcarbodiimide) to facilitate urea bond formation .
- Step 3: Optimize temperature (reflux conditions) and pH (neutral to slightly basic) to suppress side reactions.
Key Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility, low side products |
| Coupling Agent | Carbonyldiimidazole | Efficient urea bond formation |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
Q. How does the electronic and steric profile of the 1,2,2-trichlorovinyl group influence the compound’s reactivity?
Methodological Answer: The 1,2,2-trichlorovinyl group is electron-withdrawing due to chlorine’s electronegativity, polarizing the urea carbonyl and enhancing electrophilicity. This increases susceptibility to nucleophilic attack (e.g., by thiols in biological systems). Steric hindrance from the trichlorovinyl group may limit interactions with bulkier enzymes or receptors .
Structural Analysis:
| Group | Electronic Effect | Steric Effect |
|---|---|---|
| 1,2,2-Trichlorovinyl | Strongly electron-withdrawing | Moderate hindrance (trigonal planar geometry) |
| 4-Fluorophenoxy | Moderate electron-withdrawing | Minimal hindrance (linear substituent) |
Advanced Research Questions
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do they compare to structurally related trichlorovinyl ureas?
Methodological Answer: The 1,2,2-trichlorovinyl moiety is metabolized via glutathione (GSH) conjugation , analogous to tetrachloroethylene metabolites:
- Phase I: GSH conjugation by glutathione-S-transferase (GST) forms S-(1,2,2-trichlorovinyl) glutathione (TCVG) .
- Phase II: TCVG is processed by γ-glutamyltransferase (GGT) and dipeptidases to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which undergoes N-acetylation or β-lyase-mediated bioactivation .
Comparative Metabolism:
| Metabolite | Enzyme Involved | Toxicity Potential |
|---|---|---|
| TCVG | GST | Low (excretory conjugate) |
| TCVC | GGT, Dipeptidases | High (nephrotoxic intermediate) |
| NAcTCVC | N-Acetyltransferase | Detoxified excretory product |
Q. What analytical methods are recommended for detecting reactive metabolites like TCVC in biological matrices?
Methodological Answer: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard:
-
Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites from liver, kidney, or serum .
-
Detection Limits:
Metabolite LOD (fmol) LOQ (pmol/g) TCVG 1.8–5.2 1–2.5 (liver/kidney) TCVC 3.4–68.2 1–10 (kidney) NAcTCVC 2.1–12.5 2.5–5 (urine)
Q. How do species-specific differences in β-lyase activity affect the interpretation of nephrotoxicity data?
Methodological Answer: β-Lyase activity in rodents is 10–20× higher than in humans, leading to greater TCVC bioactivation and nephrotoxicity in rodent models. This discrepancy complicates extrapolation to human risk .
Experimental Design Considerations:
- Use human renal proximal tubule cells to model human metabolism.
- Apply β-lyase inhibitors (e.g., aminooxyacetic acid) to assess pathway-specific toxicity .
Q. What structural modifications could reduce reactive metabolite formation while retaining biological activity?
Methodological Answer:
- Replace Trichlorovinyl: Substitute with a less electrophilic group (e.g., difluorovinyl) to reduce GSH conjugation.
- Steric Shielding: Introduce bulky substituents near the urea carbonyl to block metabolic activation .
Example Modifications:
| Modification | Rationale | Expected Outcome |
|---|---|---|
| Difluorovinyl | Lower electrophilicity | Reduced TCVG formation |
| Ortho-Methyl Group | Steric hindrance | Inhibited GST binding |
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to CYP3A4 or CYP2E1 active sites.
- MD Simulations: Assess stability of enzyme-ligand complexes over 100-ns trajectories .
Key Parameters:
| Parameter | Value | Relevance |
|---|---|---|
| Binding Affinity | ΔG ≤ −8 kcal/mol | High likelihood of interaction |
| H-bonding Residues | CYP3A4: Phe304, Arg105 | Critical for substrate orientation |
Q. What contradictions exist in the literature regarding the carcinogenicity of trichlorovinyl metabolites?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
